molecular formula C8H4O2 B13806475 2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI)

2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI)

Cat. No.: B13806475
M. Wt: 132.12 g/mol
InChI Key: DSWNYIKPLMHHFE-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) is an organic compound with the molecular formula C8H4O2. It is a derivative of cyclohexadiene-1,4-dione, where an ethynyl group is attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) typically involves the reaction of cyclohexadiene-1,4-dione with an ethynylating agent under controlled conditions. One common method is the use of ethynyl magnesium bromide in a Grignard reaction, followed by oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or other ethynylation techniques, followed by purification processes such as recrystallization or chromatography to obtain high-purity 2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can participate in substitution reactions, where the ethynyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products:

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) involves its interaction with cellular targets, leading to various biological effects. It can act as an electron acceptor, participating in redox reactions within cells. This can lead to the generation of reactive oxygen species, which can induce apoptosis in cancer cells. The compound may also interact with specific enzymes or proteins, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

  • 2,5-Cyclohexadiene-1,4-dione, 2-phenyl-
  • 2,5-Cyclohexadiene-1,4-dione, 2-chloro-3-hydroxy-
  • 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dimethylamino)-

Comparison: 2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its phenyl or chloro-hydroxy derivatives, the ethynyl group provides different electronic properties and reactivity patterns, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C8H4O2

Molecular Weight

132.12 g/mol

IUPAC Name

2-ethynylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H4O2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H

InChI Key

DSWNYIKPLMHHFE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=O)C=CC1=O

Origin of Product

United States

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